molecular formula C14H13N3O B2493131 4-{[(2H-indazol-6-yl)amino]methyl}phenol CAS No. 416865-20-8

4-{[(2H-indazol-6-yl)amino]methyl}phenol

Cat. No.: B2493131
CAS No.: 416865-20-8
M. Wt: 239.278
InChI Key: AQXHPCJDJVWYCJ-UHFFFAOYSA-N
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Description

4-{[(2H-indazol-6-yl)amino]methyl}phenol is a compound with the molecular formula C14H13N3O. It is characterized by the presence of an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2H-indazol-6-yl)amino]methyl}phenol typically involves the reaction of 2H-indazole-6-amine with a suitable phenolic compound under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(2H-indazol-6-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(2H-indazol-6-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2H-indazol-6-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The indazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2H-indazol-6-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenolic group allows for additional functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-[(1H-indazol-6-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-13-5-1-10(2-6-13)8-15-12-4-3-11-9-16-17-14(11)7-12/h1-7,9,15,18H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXHPCJDJVWYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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